molecular formula C9H13NOS2 B12333375 (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide

(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide

Cat. No.: B12333375
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-JXMROGBWSA-N
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Description

(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: It can be reduced to form thiols.

    Substitution: The sulfinamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reaction conditions often involve the use of mild acids or bases to facilitate the desired transformations.

Major Products

The major products formed from these reactions include chiral amines, sulfonamides, and thiols. These products are often used as intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism by which (S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary. The sulfinamide group activates imines for the addition of nucleophiles, serving as a powerful chiral directing group . This allows for the formation of products with high diastereoselectivity. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly diastereoselective products. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

(NE)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+

InChI Key

YYSVBNDDIUTFLR-JXMROGBWSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=CS1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1

Origin of Product

United States

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